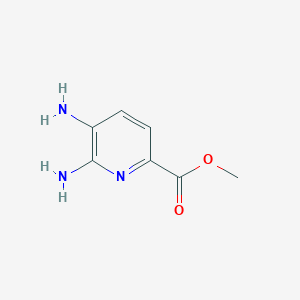
Methyl 5,6-diamino-2-pyridinecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives is a key area of research due to their relevance in pharmaceuticals. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases is achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of thieno[3,2-c]pyridin-4-ones involves a reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate . These methods highlight the versatility of synthetic approaches to access a wide range of pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of various compounds, such as 2-phenylazo-5-nitro-6-methyl-pyridine and ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate . These studies provide insights into the conformation and potential interactions of these molecules within biological systems.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is another area of interest. For example, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . The ability to undergo various chemical reactions makes these compounds versatile intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their acid dissociation constants and lipophilicity, are important for their biological activity and pharmacokinetic profile. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been synthesized and their acid dissociation constants determined, with some showing significant antimicrobial activity . The relationship between calculated lipophilicity and cell penetration is also demonstrated in the study of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Field : Pharmaceutical Chemistry
- Application : Pyrimidine derivatives, including “6,60-Diamino-1,10,3,30-tetramethyl-5,50-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]”, have been investigated for their antimicrobial activity .
- Method : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
- Results : The molecule was found to be relatively stable and has a high electrophilic nature. The molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug .
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Pyrimidine derivatives, including diazines, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia .
- Method : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
- Results : For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
-
Antimicrobial Activity
- Field : Pharmaceutical Chemistry
- Application : Pyrimidine derivatives are reported to exhibit antimicrobial activity .
- Method : Various synthetic approaches are used to prepare these compounds .
- Results : These compounds have shown promising results in inhibiting the growth of various microorganisms .
-
Antimetabolite Activity
- Field : Medicinal Chemistry
- Application : Diazine alkaloids, including pyrimidines and pyrazines, are reported to exhibit antimetabolite activity . They are used as antifolate agents .
- Method : Various synthetic approaches are used to prepare these compounds .
- Results : These compounds have shown promising results in inhibiting the growth of various microorganisms .
-
Antihypertensive Activity
Eigenschaften
IUPAC Name |
methyl 5,6-diaminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZFBYYFHHMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477513 | |
| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-diamino-2-pyridinecarboxylate | |
CAS RN |
538372-33-7 | |
| Record name | Methyl 5,6-diamino-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538372-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5,6-diaminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


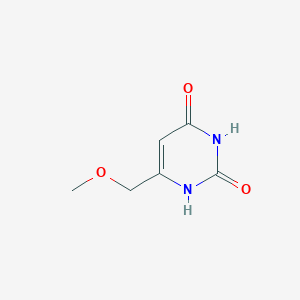


![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
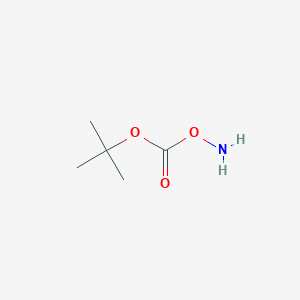
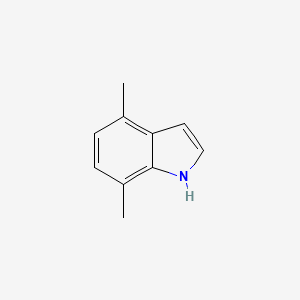
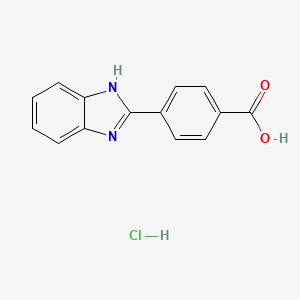
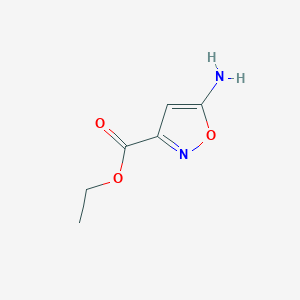
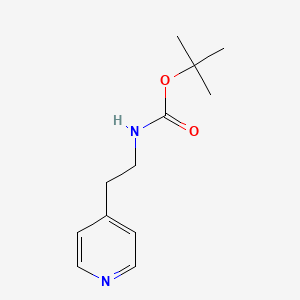
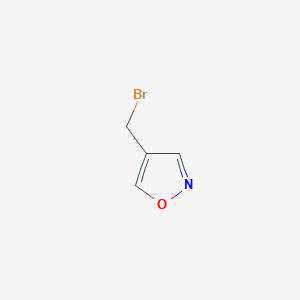
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
